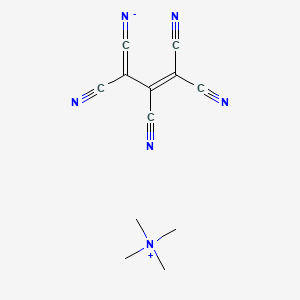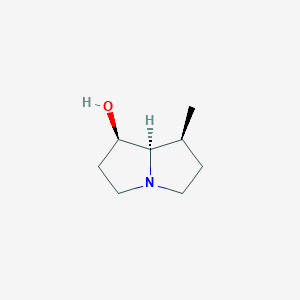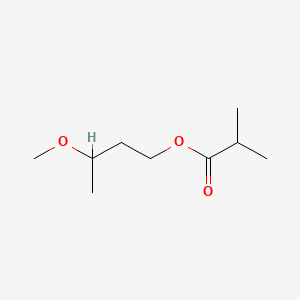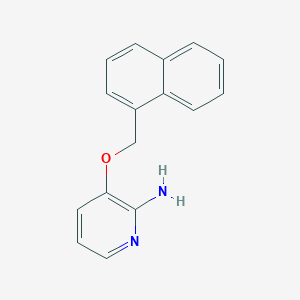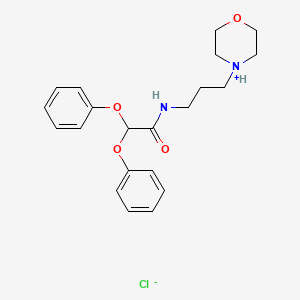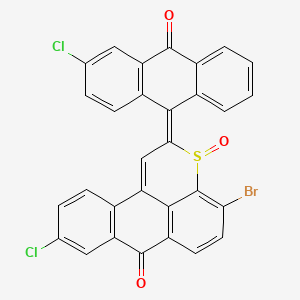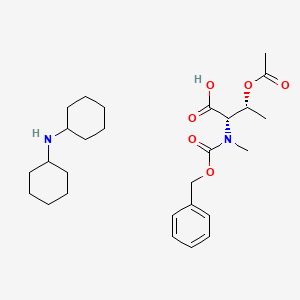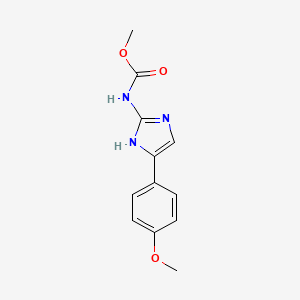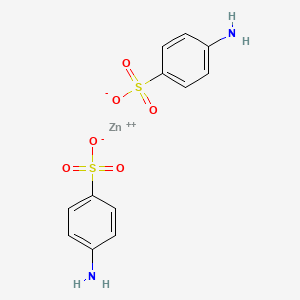![molecular formula C13H11N3O2 B13760539 N-[(Z)-(2-nitrophenyl)methylideneamino]aniline CAS No. 610-64-0](/img/structure/B13760539.png)
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group with the general structure R1R2C=NR3, where R1, R2, and R3 can be alkyl or aryl groups This compound is synthesized through the condensation reaction between an aniline derivative and an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-nitrophenyl)methylideneamino]aniline typically involves the condensation of 2-nitrobenzaldehyde with aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Reduction: Sodium borohydride, methanol as solvent, room temperature.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation, acidic or basic conditions depending on the reaction.
Major Products Formed
Oxidation: 2-amino-N-[(Z)-(2-nitrophenyl)methylideneamino]aniline.
Reduction: this compound reduced to N-[(Z)-(2-aminophenyl)methylideneamino]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(2-nitrophenyl)methylideneamino]aniline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and leading to cellular effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis. In cancer cells, it can induce apoptosis by activating caspase enzymes and promoting DNA fragmentation.
Comparison with Similar Compounds
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline can be compared with other Schiff bases and nitroaniline derivatives:
Schiff Bases: Similar to other Schiff bases, it has a C=N functional group, but its unique nitrophenyl substituent imparts distinct chemical properties.
Nitroaniline Derivatives:
List of Similar Compounds
- N-[(Z)-(4-nitrophenyl)methylideneamino]aniline
- N-[(Z)-(2-chlorophenyl)methylideneamino]aniline
- N-[(Z)-(2-methylphenyl)methylideneamino]aniline
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
610-64-0 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15H/b14-10- |
InChI Key |
FTVOQPHLIRKGNE-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



